

# Cefquinome sulfate chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cefquinome

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## Cefquinome Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Cefquinome** sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many resistant strains. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of **cefquinome** sulfate. Detailed experimental protocols for the determination of its properties and antibacterial activity are also presented, alongside visualizations of its chemical structure and mode of action to facilitate a comprehensive understanding for research and development professionals.

### Chemical Structure and Identification

**Cefquinome** is a semi-synthetic aminothiazolyl cephalosporin. The sulfate salt form enhances its stability and solubility. Its chemical structure is characterized by a  $\beta$ -lactam ring fused to a dihydrothiazine ring, a typical feature of cephalosporins. Key structural features include an aminothiazolyl group and a methoxyimino moiety in the C-7 side chain, which confer stability

against  $\beta$ -lactamase enzymes, and a quaternary ammonium group at the C-3 position, which facilitates penetration through the outer membrane of Gram-negative bacteria.

Caption: Chemical structure of **Cefquinome** Sulfate.

Table 1: Chemical Identifiers for **Cefquinome** Sulfate

Identifier	Value	Reference
IUPAC Name	(6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid	[1][2]
CAS Number	118443-89-3	[3][4]
Molecular Formula	C23H24N6O5S2 · H2SO4 (also represented as C23H26N6O9S3)	[3][5]
Molecular Weight	626.68 g/mol	[3][5]
SMILES	<chem>CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[n+](C)CCCC5CCC(Cc34)C(=O)[O-].OS(=O)(=O)O</chem>	[1]
InChI	InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16-;/t17-,21-;/m1./s1	[1][6]

## Physicochemical Properties

**Cefquinome** sulfate is an off-white or light yellow crystalline powder.[7] Its physicochemical properties are crucial for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of **Cefquinome** Sulfate

Property	Value	Reference
Melting Point	161-166 °C	
Solubility		
Dimethylformamide (DMF)	10 mg/mL	[4]
Dimethyl sulfoxide (DMSO)	30 mg/mL	[4]
DMSO:PBS (pH 7.2) (1:4)	0.2 mg/mL	[4]
Methanol	Slightly soluble	
UV Absorption ( $\lambda_{\text{max}}$ )	267 nm	[4]
pKa	Not explicitly found in search results.	

Note: Detailed IR and NMR spectral data for **cefquinome** sulfate were not available in the public domain at the time of this guide's compilation. Researchers are advised to acquire this data through their own analytical means.

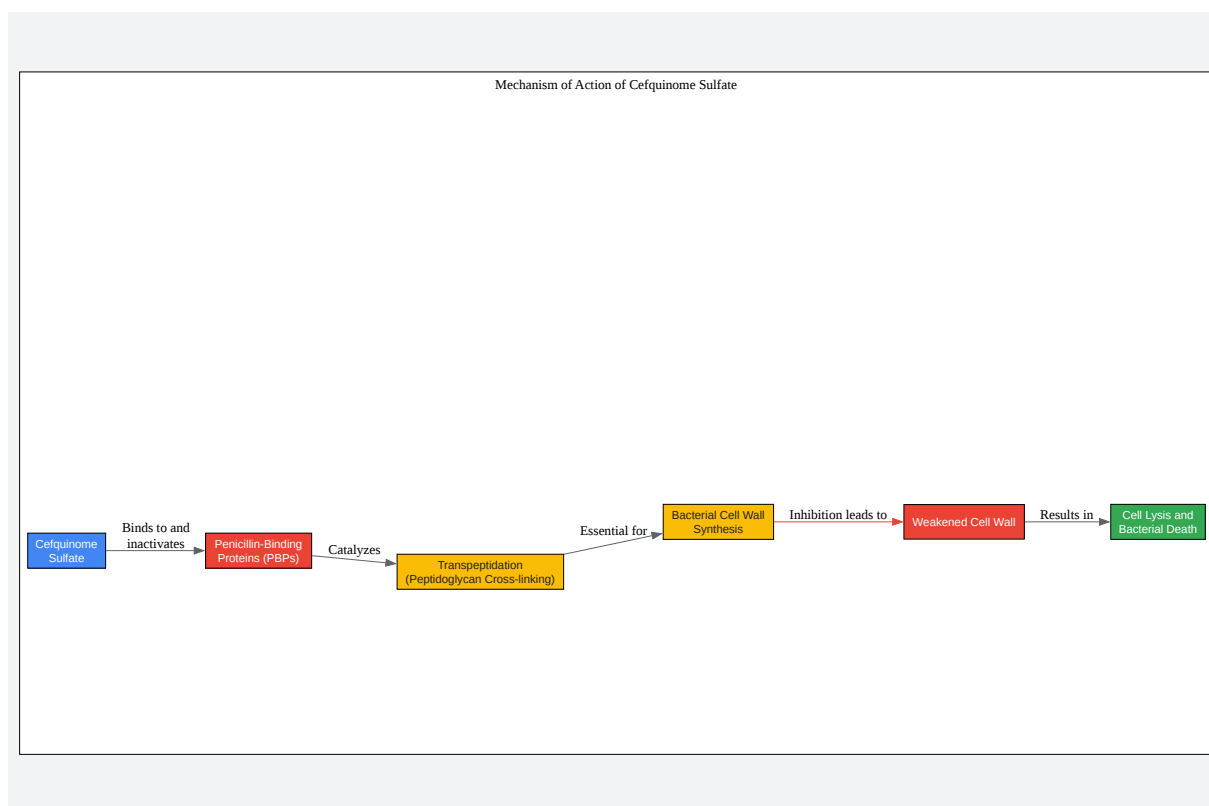
## Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a  $\beta$ -lactam antibiotic, **cefquinome**'s primary mechanism of action is the inhibition of bacterial cell wall synthesis. This process is critical for bacterial survival, as the cell wall provides structural integrity and protection from osmotic lysis.

**Cefquinome** specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[1][2] PBPs are essential for the final steps of peptidoglycan synthesis, a major component of the cell wall. The

transpeptidase domain of PBPs is responsible for cross-linking the peptide chains of the peptidoglycan, which gives the cell wall its strength and rigidity.

By binding to the active site of PBPs, **cefquinome** blocks this transpeptidation reaction. This disruption in cell wall synthesis leads to a weakening of the cell wall and the activation of autolytic enzymes, ultimately resulting in cell lysis and bacterial death.[1]



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Caption: Signaling pathway of **cefquinome** sulfate's bactericidal action.

## Antibacterial Spectrum

**Cefquinome** sulfate is characterized by its broad antibacterial spectrum, demonstrating activity against a wide range of Gram-positive and Gram-negative bacteria. This includes many pathogens responsible for respiratory, enteric, and other systemic infections in livestock.

Table 3: Antibacterial Spectrum of **Cefquinome** Sulfate (Representative MIC Values)

Bacterial Species	MIC Range (µg/mL)	Reference
Escherichia coli	0.12	[3]
Salmonella spp. (ampicillin-resistant)	0.06 - 0.5	[3]
Pasteurella haemolytica	≤ 0.06	[3]
Staphylococcus aureus (methicillin-resistant - MRSA)	1 - 16	[4]
Streptococcus spp.	Not explicitly quantified in search results, but activity is noted.	
Pseudomonas aeruginosa	Not explicitly quantified in search results, but activity is noted.	
Enterobacteriaceae	Not explicitly quantified in search results, but activity is noted.	[3]

## Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical and microbiological properties of **cefquinome** sulfate.

### Determination of Physicochemical Properties

#### 5.1.1. Melting Point Determination

A standard capillary melting point apparatus can be used.

- Apparatus: Capillary melting point apparatus.
- Procedure:

- A small, finely powdered sample of **cefquinome** sulfate is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

#### 5.1.2. Solubility Determination

The equilibrium solubility method is commonly employed.

- Apparatus: Analytical balance, vials, constant temperature shaker/incubator, centrifugation and/or filtration system, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).
- Procedure:
  - An excess amount of **cefquinome** sulfate is added to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a vial.
  - The vials are sealed and agitated in a constant temperature shaker or incubator (e.g., at 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
  - After equilibration, the suspension is filtered or centrifuged to separate the undissolved solid.
  - The concentration of **cefquinome** sulfate in the clear supernatant or filtrate is determined using a validated analytical method.

#### 5.1.3. UV-Visible Spectroscopy

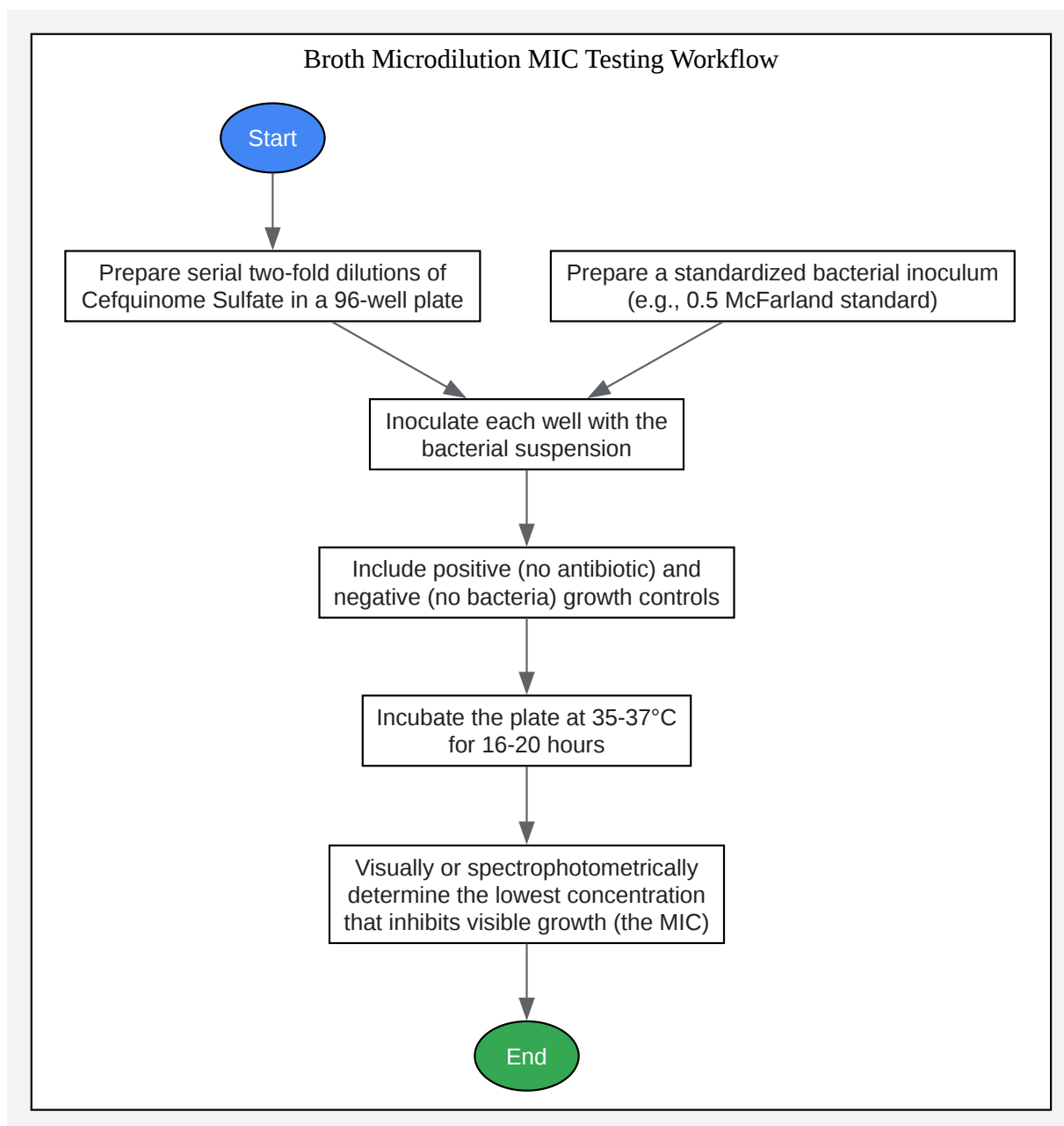
- Apparatus: A calibrated UV-Visible spectrophotometer.
- Procedure:

- A stock solution of **cefquinome** sulfate of known concentration is prepared in a suitable solvent (e.g., methanol or an appropriate buffer).
- A series of standard solutions are prepared by diluting the stock solution.
- The absorbance of each standard solution is measured at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ), which for **cefquinome** sulfate is approximately 267 nm.<sup>[4]</sup>
- A calibration curve of absorbance versus concentration is plotted to establish the linearity of the response.

## Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antimicrobial agent.





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Caption: Experimental workflow for MIC determination by broth microdilution.

- Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton broth), standardized bacterial inoculum, and a stock solution of **cefquinome** sulfate.
- Procedure:
  - Serial two-fold dilutions of **cefquinome** sulfate are prepared in the wells of a microtiter plate using the growth medium.
  - A standardized inoculum of the test bacterium (adjusted to a 0.5 McFarland standard) is added to each well.
  - Positive (broth and bacteria, no antibiotic) and negative (broth only) growth controls are included on each plate.
  - The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
  - The MIC is determined as the lowest concentration of **cefquinome** sulfate that completely inhibits visible growth of the bacterium.

## Conclusion

**Cefquinome** sulfate is a potent fourth-generation cephalosporin with a broad spectrum of activity against key veterinary pathogens. Its chemical structure is optimized for stability against  $\beta$ -lactamases and enhanced penetration into Gram-negative bacteria. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals working with this important antimicrobial agent. Further research to elucidate the specific interactions with various PBPs and to obtain comprehensive spectral data will contribute to a more complete understanding of this compound.

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#### Contact

Address: 3281 E Guasti Rd

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